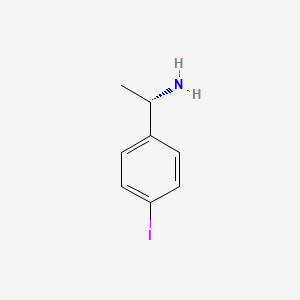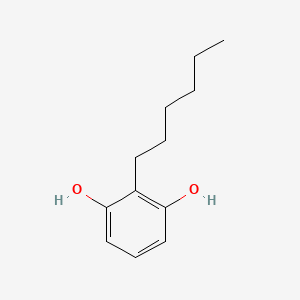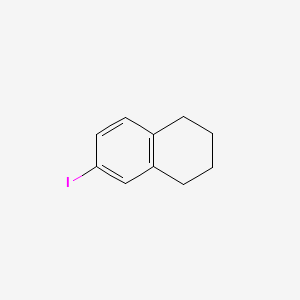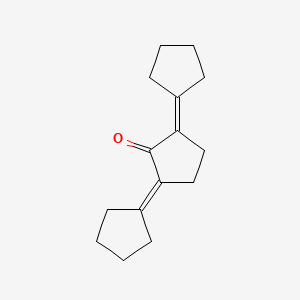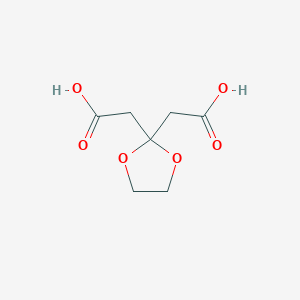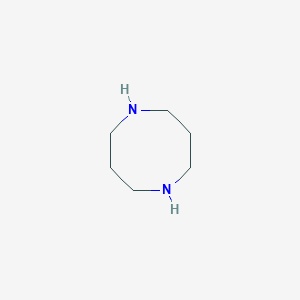
1,5-Diazacyclooctane
Übersicht
Beschreibung
1,5-Diazacyclooctane is an organic compound with the chemical formula (CH₂CH₂CH₂NH)₂. It is a colorless oil and belongs to the class of cyclic diamines . This compound is known for its unique structure, which consists of a ring containing two nitrogen atoms separated by three carbon atoms each.
Vorbereitungsmethoden
1,5-Diazacyclooctane can be synthesized through various methods. One common synthetic route involves the alkylation of ammonia with 1,3-dibromopropane, although this method yields a low amount of the desired product . Another approach involves the reaction of polyamines with acrolein, which produces this compound as a significant downstream product . Industrial production methods may involve optimizing these reactions to increase yield and purity.
Analyse Chemischer Reaktionen
1,5-Diazacyclooctane undergoes several types of chemical reactions:
Substitution Reactions: The N-H centers in this compound can be replaced with various groups.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of specific reagents and conditions.
Common reagents used in these reactions include aldehydes, transition metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Diazacyclooctane has several applications in scientific research:
Chemistry: It is used as a chelating ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine:
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial processes that require metal chelation.
Wirkmechanismus
The mechanism of action of 1,5-diazacyclooctane involves its ability to act as a chelating ligand. By binding to metal ions, it can stabilize metal complexes and influence their reactivity. In biological systems, this chelation can affect various molecular targets and pathways, such as those involved in oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1,5-Diazacyclooctane can be compared with other cyclic diamines and related compounds:
1,4-Diazacycloheptane: This compound has a similar structure but with a seven-membered ring instead of an eight-membered ring.
1,5-Diaza-3,7-diphosphacyclooctanes: These compounds contain phosphorus atoms in addition to nitrogen atoms in the ring.
Tröger’s Base: A bicyclic compound with nitrogen atoms that can also act as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific ring size and the spacing of nitrogen atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1,5-diazocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-3-7-5-2-6-8-4-1/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQWLLKIZBMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313786 | |
| Record name | Octahydro-1,5-diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-07-0 | |
| Record name | Octahydro-1,5-diazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5687-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1,5-diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
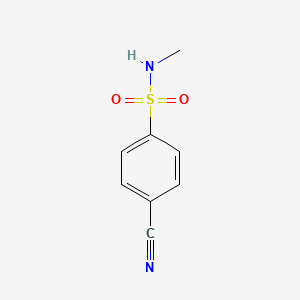


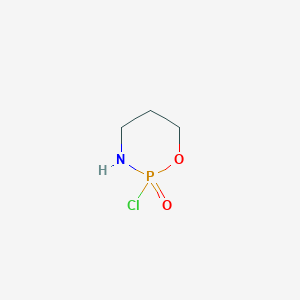
![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
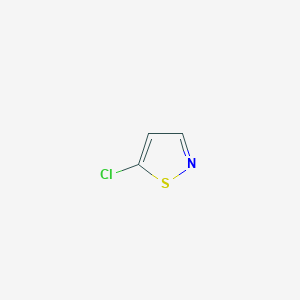
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
